3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile

Catalog No.
S6734955
CAS No.
2640954-58-9
M.F
C16H20N4
M. Wt
268.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1...

CAS Number

2640954-58-9

Product Name

3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile

IUPAC Name

3-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-4-carbonitrile

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

InChI

InChI=1S/C16H20N4/c17-6-12-4-5-18-7-16(12)20-10-15(11-20)19-8-13-2-1-3-14(13)9-19/h4-5,7,13-15H,1-3,8-11H2

InChI Key

WMWUKPXSNGMEOF-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=CN=C4)C#N

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=CN=C4)C#N

Here are some possibilities:

  • New or Unpublished Research: The molecule might be a recent discovery or under development, and research on its properties and applications might not be published yet.
  • Proprietary Compound: It's also possible that 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile is a proprietary compound owned by a specific company, and research details might not be publicly available.

Future Research Directions

  • Medicinal Chemistry: The presence of the pyridine and nitrile groups suggests potential for exploring this molecule as a new drug candidate. Pyridine and nitrile moieties are found in various bioactive molecules . Further research would be needed to assess its biological activity and potential therapeutic applications.
  • Material Science: The cyclic structures within the molecule could be of interest for material science research. These cyclic structures can influence properties like rigidity and stability, which might be useful in developing new materials .

3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with an azetidine moiety and a carbonitrile group. Its structure includes a bicyclic system (octahydrocyclopenta[c]pyrrole) linked to an azetidine, which is a four-membered nitrogen-containing ring. The presence of the carbonitrile group enhances its chemical reactivity, making it a subject of interest in medicinal chemistry.

Typical of both pyridines and azetidines. Notably, reactions involving nucleophilic substitutions can occur at the carbonitrile group, while the azetidine ring may undergo ring-opening reactions under certain conditions. Furthermore, the compound's structural features allow it to engage in cycloaddition reactions, particularly with electrophiles due to the electron-rich nature of the nitrogen atoms in the azetidine and pyridine rings .

Synthesis of 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile can be approached through several methods:

  • One-Pot Reactions: This method involves combining all starting materials in a single reaction vessel, often leading to high yields and reduced reaction times.
  • Multi-Step Synthesis: A more traditional approach where intermediates are isolated and purified before proceeding to subsequent reactions.
  • Catalytic Methods: Utilizing catalysts such as zeolites or transition metals can enhance reaction efficiency and selectivity .

The compound has potential applications in pharmaceuticals due to its structural characteristics that may lead to novel therapeutic agents. It could serve as a lead compound for developing drugs targeting neurological disorders, given the presence of nitrogen-containing rings that often interact with biological receptors. Moreover, its reactivity could be exploited in material science for creating functional polymers or other materials .

Interaction studies involving 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile could focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and in vitro assays would be instrumental in elucidating its mechanism of action. Preliminary studies on related compounds suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Several compounds share structural similarities with 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile:

Compound NameStructure FeaturesUnique Aspects
2-AzetidinoneContains an azetidine ringKnown for anti-inflammatory properties
Pyridine DerivativesSubstituted pyridinesBroad range of biological activities
OctahydroquinolineBicyclic nitrogen compoundExhibits neuroprotective effects

These compounds are notable for their unique properties, but 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile stands out due to its specific combination of azetidine and pyridine functionalities, potentially leading to distinct biological activities not found in simpler derivatives .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

268.16879665 g/mol

Monoisotopic Mass

268.16879665 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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